(R)-DTB-SpiroSAP-Bn CAS 1809609-52-6 chemical properties
(R)-DTB-SpiroSAP-Bn CAS 1809609-52-6 chemical properties
Technical Guide: (R)-DTB-SpiroSAP-Bn (CAS 1809609-52-6) [1]
Executive Summary (R)-DTB-SpiroSAP-Bn is a third-generation chiral spiro ligand developed by the Qi-Lin Zhou group. Belonging to the "privileged" class of spiro[1,1'-indane] ligands, it features a unique tridentate P-N-S (Phosphine-Nitrogen-Sulfur) coordination motif. This ligand was engineered specifically to overcome the stability and activity limitations of earlier bidentate (SpiroAP) and tridentate (SpiroPAP) ligands in the asymmetric hydrogenation of challenging substrates.[2]
Its defining characteristic is the incorporation of a hemilabile thioether arm (Bn-S-) combined with a sterically demanding di-tert-butyl-phosphine group. This architecture enables ultra-high Turnover Numbers (TON > 350,000) and exceptional enantioselectivity (up to 99.9% ee) in the iridium-catalyzed asymmetric hydrogenation of
Chemical Profile & Properties[1][2][4][5][6][7][8]
| Property | Specification |
| Common Name | (R)-DTB-SpiroSAP-Bn |
| IUPAC Name | (R)-(+)-7-[N-(2-Benzylthio)ethylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane |
| CAS Number | 1809609-52-6 |
| Molecular Formula | C54H68NPS |
| Molecular Weight | 794.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in CH₂Cl₂, THF, Toluene; Insoluble in Water |
| Air Stability | Solid is relatively stable; Solutions are air-sensitive (store under Ar/N₂) |
| Optical Rotation |
Structural Analysis & Mechanistic Design
The superior performance of (R)-DTB-SpiroSAP-Bn stems from three synergistic structural features:
-
The Spiro Backbone (Rigidity): The 1,1'-spirobiindane scaffold provides a highly rigid chiral environment.[2] Unlike flexible biphenyl backbones, the spiro framework prevents racemization of the ligand itself and locks the metal center in a fixed geometry.[2]
-
The Tridentate P-N-S Motif (Stability):
-
P (Phosphine): The bis(3,5-di-tert-butylphenyl) group provides immense steric bulk, crucial for creating a deep chiral pocket that discriminates between pro-chiral faces of the substrate.
-
N (Amine): The secondary amine (-NH-) serves as a proton shuttle. In the catalytic cycle, this N-H moiety engages in hydrogen bonding with the substrate (outer-sphere mechanism), facilitating hydride transfer.
-
S (Thioether): The benzylthio arm acts as a hemilabile ligand .[2] It coordinates to the Iridium center to stabilize the active species (preventing the formation of inactive Ir-hydride clusters) but can dissociate or rearrange to open a vacant site for substrate coordination when necessary.
-
Visualization: Ligand Architecture & Function
Caption: The tripartite design of (R)-DTB-SpiroSAP-Bn. The hemilabile Sulfur arm is the critical innovation for high TON.
Application: Asymmetric Hydrogenation of -Ketoesters
This ligand is the gold standard for converting
Reaction Overview
-
Catalyst Precursor:
-
Ligand: (R)-DTB-SpiroSAP-Bn[1]
-
Substrate:
-alkyl- -ketoesters (e.g., methyl 3-oxopentanoate) -
Conditions: 50 atm
, EtOH, base ( -BuOK).
Detailed Experimental Protocol
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or a glovebox.
Step 1: Catalyst Preparation (In Situ)
-
In a glovebox, weigh
(1.5 mg, 0.0022 mmol) and (R)-DTB-SpiroSAP-Bn (4.0 mg, 0.005 mmol) into a dry Schlenk tube. -
Add anhydrous Ethanol (2.0 mL).
-
Stir the mixture at room temperature for 30–60 minutes. The solution should turn from orange to a clear yellow/pale orange, indicating the formation of the active Ir-ligand complex.
Step 2: Hydrogenation
-
Prepare the substrate solution: Dissolve the
-ketoester (10.0 mmol) in anhydrous Ethanol (3.0 mL).[2] -
Add the base: Add a solution of
-BuOK in EtOH (0.1 mL of a 1.0 M solution, 1 mol% relative to substrate).[2] Note: Base is essential to generate the catalytically active alkoxide/hydride species. -
Transfer the catalyst solution (from Step 1) and the substrate solution into a stainless steel autoclave equipped with a glass liner and a magnetic stir bar.
-
Seal the autoclave and purge with Hydrogen gas (
) three times (pressurize to 10 atm, then release). -
Pressurize the autoclave to 50 atm
. -
Stir vigorously at room temperature (
) for 12–24 hours.
Step 3: Workup & Analysis
-
Slowly release the hydrogen pressure in a fume hood.[2]
-
Concentrate the reaction mixture under reduced pressure to remove Ethanol.
-
Pass the residue through a short plug of silica gel (eluting with EtOAC/Hexane) to remove the catalyst.[2]
-
Analyze conversion by
NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).
Catalytic Cycle Visualization
Caption: Simplified catalytic cycle. The N-H moiety directs the substrate via hydrogen bonding, ensuring high enantioselectivity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or insufficient | Ensure solvents are strictly anhydrous/degassed.[2] Increase pressure to 80-100 atm if substrate is bulky.[2] |
| Low ee | Temperature too high or wrong solvent.[2] | Lower reaction temperature to |
| Catalyst Deactivation | Formation of Ir-trimers (inactive).[2] | The "S" arm usually prevents this.[2] Ensure the S/C ratio is not excessively high (>500,000) for initial screens.[2] |
References
-
Development of SpiroSAP Ligands: Xie, J.-H., Liu, X.-Y., Yang, X.-H., Xie, J.-B., Wang, L.-X., & Zhou, Q.-L. (2012).[4] Chiral Iridium Catalysts Bearing Spiro Pyridine-Aminophosphine Ligands Enable Highly Efficient Asymmetric Hydrogenation of
-Arylngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -Ketoesters. Angewandte Chemie International Edition, 51(1), 201-203.[2] -
Specific Application of DTB-SpiroSAP (P-N-S)
-Ketoesters via Dynamic Kinetic Resolution. Chemical Science, 6(8), 4568-4572.[2] (Describes the high-efficiency P-N-S system). -
Comprehensive Review of Spiro Ligands: Xie, J.-H., & Zhou, Q.-L. (2015).[2] Recent Advances in Asymmetric Hydrogenation Using Chiral Spiro Iridium Catalysts. Accounts of Chemical Research, 48(9), 2572-2584.
